This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and anti-depressant properties. The specific stereochemistry indicated by the (3R,4R) designation suggests that this compound may exhibit unique pharmacological profiles compared to its stereoisomers.
The synthesis of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves several key steps:
These synthetic pathways are crucial for ensuring that the compound retains its desired stereochemistry and functional groups necessary for biological activity.
The molecular structure of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate features:
The three-dimensional conformation of this compound is essential for its interaction with biological targets, particularly in enzyme binding sites.
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate primarily involves its interaction with specific receptors or enzymes in biological systems:
Further studies are required to elucidate these mechanisms fully and understand their implications in therapeutic contexts.
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and handling in laboratory settings.
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate has various applications in scientific research:
Fluorinated piperidines represent a critical structural motif in modern drug design, combining the conformational rigidity of saturated N-heterocycles with the electronic and steric influences of fluorine. Approximately 59% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with piperidine ranking as the most prevalent scaffold [10]. The strategic incorporation of fluorine—present in 20% of marketed drugs—alters physicochemical parameters including pKa, metabolic stability, and membrane permeability. cis-Configured fluorinated piperidines, such as benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1554141-63-7), exemplify stereoselective design principles enabling precise pharmacophore optimization. The cis relationship between C3-fluoro and C4-hydroxy substituents in this scaffold allows synergistic dipole interactions critical for target engagement, as demonstrated in CNS-active agents like the KSP inhibitor MK-0731 [10].
Stereochemistry dictates the bioactivity of fluorinated piperidines through conformational control and spatial positioning of pharmacophoric elements. The axial or equatorial orientation of fluorine directly modulates ligand-receptor binding:
Table 1: Impact of Fluorine Substitution on Piperidine Bioactivity
Compound | Fluorine Orientation | Biological Effect | Clinical Application |
---|---|---|---|
MK-0731 | Axial | KSP inhibition IC₅₀ = 1.2 nM | Antimitotic (Phase II) |
Norcocaine derivative | Equatorial | Dopamine uptake inhibition (2-fold > cocaine) | Addiction therapy preclinical |
cis-3F,5F-piperidine | Axial,axial | Enhanced metabolic stability (t₁/₂ = 8.2 h) | Anesthetic prodrug |
The cis-(3R,4R) isomer of benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate enables synthesis of stereochemically pure intermediates for neurologic therapeutics, leveraging fluorine’s gauche effect to rigidify the C3–C4 bond and preorganize the molecule for target binding [10].
The benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate scaffold (MW 253.27 g/mol, C₁₃H₁₆FNO₃) exemplifies stereospecific design for CNS pharmacophores. Key attributes include:
Table 2: Spectral Signatures of (3R,4R)-Benzyl 3-Fluoro-4-hydroxypiperidine-1-carboxylate
Technique | Key Data |
---|---|
¹H NMR | δ 4.85 (d, J = 47 Hz, F-CH), δ 3.65 (m, CH-OH), δ 7.35–7.28 (m, Ph) |
¹³C NMR | δ 92.5 (d, J = 172 Hz, C3), δ 68.1 (C4), δ 155.2 (C=O) |
19F NMR | δ -198.5 (td, J = 47, 29 Hz) |
HRMS | m/z 254.1192 [M+H]+ (error 1.3 ppm) |
Stereochemical integrity is confirmed by NOE correlations between H3 and H4 (3.0% enhancement) and the characteristic ³J(H3,F) coupling of 47 Hz [1] [3] [9]. The enantiomer benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1209780-78-8) displays identical spectral properties but opposite optical rotation ([α]D = -42° vs. +39° for the (3R,4R) isomer) [6] [9].
The benzyloxycarbonyl (Cbz) group in benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate exemplifies strategic protecting group chemistry enabling piperidine functionalization:
Table 3: Protecting Groups for Piperidine Nitrogen in Fluorinated Scaffolds
Group | Installation Reagent | Cleavage Conditions | Compatibility with Fluorine |
---|---|---|---|
Cbz | Cbz-Cl, Na₂CO₃ | H₂/Pd-C, 1 atm | Excellent (no HF elimination) |
Boc | Boc₂O, DMAP | 50% TFA/DCM | Good (avoid strong acid heat) |
Fmoc | Fmoc-OSu | 20% piperidine/DMF | Poor (base-induced defluorination) |
ivDde | ivDde-OH, DIC | 2% N₂H₄/DMF | Good |
The Cbz group’s historical dominance stems from its introduction by Max Bergmann in 1932 for peptide synthesis. Contemporary applications leverage its mild removal to avoid β-elimination of the C3-fluoro substituent—a risk with base-labile groups like Fmoc [2] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1